molecular formula C6H4ClNO2 B184058 3-Chloroisonicotinic acid CAS No. 88912-27-0

3-Chloroisonicotinic acid

Cat. No.: B184058
CAS No.: 88912-27-0
M. Wt: 157.55 g/mol
InChI Key: MYAZXWFEMDJTFE-UHFFFAOYSA-N
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Description

3-Chloroisonicotinic acid is an organic compound with the chemical formula C6H4ClNO2. It is a derivative of isonicotinic acid, where a chlorine atom is substituted at the 3-position of the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloroisonicotinic acid can be synthesized through various methods:

Properties

IUPAC Name

3-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAZXWFEMDJTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370964
Record name 3-chloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88912-27-0
Record name 3-chloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloroisonicotinic Acid
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Synthesis routes and methods

Procedure details

A solution of 3-chloropyridine (1.00 mL, 10.5 mmol) in THF at −78° C. was treated dropwise with a solution of lithium diisopropylamide in THF [freshly prepared by addition of butyllithium (7.21 mL, 11.5 mmol) to diisopropylamine (11.5 mmol)]. After 0.25 h, the mixture was treated with carbon dioxide (g) and slowly warmed to ambient temperature. The mixture was concentrated, partitioned between EtOAc and water, and the aqueous layer was washed with EtOAc (2×). The pH of the aqueous layer was adjusted (˜3) by addition of 1 N HCl and then washed with EtOAc (3×). The combined extracts were dried with magnesium sulfate and concentrated. The residue was recrystallized from EtOAC yielding 200 mg (12%) of 3-chloroisonicotinic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3-chloroisonicotinic acid be used as a building block for synthesizing more complex structures?

A: Yes, this compound serves as a valuable precursor in synthesizing dibenzo[f,h]quinolines via a palladium-catalyzed decarboxylative annulation reaction with dibenzo[b,d]iodol-5-ium triflates. [] This reaction tolerates various electron-donating and electron-withdrawing substituents on both reactants. Importantly, the carboxylic acid group in this compound exhibits a stronger ortho-directing effect than the pyridine nitrogen, enabling site-selective C-H functionalization of the resulting dibenzo[f,h]quinolines. []

Q2: How does the stepwise chlorination of isonicotinic acid affect its coordination with uranyl and silver ions?

A: Stepwise chlorination of isonicotinic acid, progressing from the unsubstituted acid to this compound and then to 3,5-dichloroisonicotinic acid, drastically alters the resulting structures of heterometallic uranyl-silver coordination polymers. [] The bulky chlorine atoms, particularly in the di-chlorinated derivative, introduce steric hindrance that forces the carboxyl group to coordinate with silver ions instead of the expected uranyl ions. This shift in coordination behavior leads to the formation of diverse 3D heterometallic frameworks with high coordination numbers for silver. []

Q3: Have computational methods been used to investigate this compound?

A: Although currently unpublished, research utilizing first-principles calculations and Hirshfeld surface analysis has been undertaken to elucidate the conformational polymorphism of this compound. [] This research aims to provide further insights into the stability and properties of the different polymorphs at a molecular level.

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